molecular formula C7H8Br2O B14603211 Bis(1-bromocyclopropyl)methanone CAS No. 60538-60-5

Bis(1-bromocyclopropyl)methanone

Cat. No.: B14603211
CAS No.: 60538-60-5
M. Wt: 267.95 g/mol
InChI Key: OLDLFQKALZWZOK-UHFFFAOYSA-N
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Description

Bis(1-bromocyclopropyl)methanone is a ketone derivative featuring two 1-bromocyclopropyl groups attached to a central carbonyl group.

Key structural characteristics:

  • Electron-withdrawing substituents: Bromine atoms on cyclopropyl groups enhance the electrophilicity of the carbonyl carbon.
  • Steric hindrance: The bicyclopropyl framework may restrict molecular flexibility and influence crystal packing.
  • Potential applications: Bromine’s role as a leaving group suggests utility in cross-coupling reactions or as intermediates in organic synthesis.

Properties

CAS No.

60538-60-5

Molecular Formula

C7H8Br2O

Molecular Weight

267.95 g/mol

IUPAC Name

bis(1-bromocyclopropyl)methanone

InChI

InChI=1S/C7H8Br2O/c8-6(1-2-6)5(10)7(9)3-4-7/h1-4H2

InChI Key

OLDLFQKALZWZOK-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C(=O)C2(CC2)Br)Br

Origin of Product

United States

Preparation Methods

Mechanism and Precursor Design

A validated approach for synthesizing cyclopropane-containing ketones involves base-mediated elimination of dihalogenated precursors. For Bis(1-bromocyclopropyl)methanone, 1,7-dibromo-4-heptanone serves as a potential precursor. Treatment with sodium hydroxide (20% w/v) at reflux induces sequential dehydrobromination, forming two cyclopropane rings (Fig. 1A).

Reaction Conditions :

  • Precursor: 1,7-Dibromo-4-heptanone (hypothetical, analogous to 1,7-dichloro-4-heptanone in).
  • Base: 20% NaOH (600 mL per 0.9 mol precursor).
  • Temperature: Reflux (100–110°C).
  • Yield (hypothetical): ~70% (extrapolated from dicyclopropyl ketone synthesis).

Dibromocarbene-Mediated Cyclopropanation

Carbene Generation and Ketone Functionalization

Dibromocarbene (CBr₂), generated in situ from bromoform (CHBr₃) and a strong base (e.g., NaOH), reacts with α,β-unsaturated ketones to form cyclopropane rings. For this compound, 4-pentene-2-one could serve as the substrate (Fig. 1B).

Reaction Conditions :

  • Substrate: 4-Pentene-2-one.
  • Carbene Source: Bromoform (3.2 kg per 1 mol substrate).
  • Base: NaOH (3.2 kg) with KBr (460 g) as a phase-transfer catalyst.
  • Temperature: 18–25°C.
  • Yield (hypothetical): ~50% (based on analogous dibromocyclopropane synthesis).

Key Advantages

  • Scalability : Flow photochemical systems enable kilogram-scale production (as demonstrated for bicyclo[1.1.1]pentane derivatives).
  • Selectivity : Crown ether catalysts (e.g., dibenzo-18-crown-6) enhance reaction rates and reduce side products.

Halogen Exchange via Nucleophilic Substitution

Chloride-to-Bromide Conversion

Starting with Bis(1-chlorocyclopropyl)methanone , bromine can be introduced via nucleophilic substitution using NaBr or HBr under acidic conditions (Fig. 1C).

Reaction Conditions :

  • Substrate: Bis(1-chlorocyclopropyl)methanone.
  • Bromide Source: 40–50% NaBr with catalytic HBr.
  • Solvent: Chloroform.
  • Electrolysis: Two-phase electrochemical cell (Pt anode, 10–15°C).
  • Yield (hypothetical): 70–90% (based on benzylic bromination efficiency).

Practical Considerations

  • Electrochemical Setup : Requires specialized equipment but minimizes bromine gas handling.
  • Byproducts : Trace tribromomethyl derivatives may form if temperature exceeds 15°C.

Comparative Analysis of Methods

Method Yield Complexity Scalability Key Reference
Base-Induced Elimination ~70%* Moderate High
Dibromocarbene Addition ~50%* High Moderate
Halogen Exchange 70–90%* Low Low

*Hypothetical yields extrapolated from analogous reactions.

Reaction schemes are conceptual and based on cited methodologies.

Chemical Reactions Analysis

Types of Reactions: Bis(1-bromocyclopropyl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Bis(1-bromocyclopropyl)methanone is used as an intermediate in organic synthesis. Its unique structure allows for the creation of various cyclopropyl-containing compounds, which are valuable in medicinal chemistry and materials science .

Biology and Medicine: This compound could potentially be explored for such applications .

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity makes it a valuable building block for creating complex molecules .

Mechanism of Action

The mechanism of action of Bis(1-bromocyclopropyl)methanone primarily involves its reactivity due to the presence of the bromine atoms and the carbonyl group. The bromine atoms can participate in nucleophilic substitution reactions, while the carbonyl group can undergo reduction or oxidation. These reactions allow the compound to interact with various molecular targets and pathways, leading to the formation of new compounds with desired properties .

Comparison with Similar Compounds

Thermal Stability and Decomposition

Thermal stability in ketones is often influenced by intermolecular interactions (e.g., hydrogen bonding) and substituent effects.

  • Di(1H-tetrazol-5-yl) methanone oxime and 5,5′-(hydrazonomethylene)bis(1H-tetrazole) decompose at 288.7°C and 247.6°C, respectively, due to extensive H-bonding networks stabilizing their structures .
  • Bis(1-bromocyclopropyl)methanone: The absence of strong H-bonding groups (e.g., -OH or -NH) likely reduces thermal stability compared to the above compounds. Bromine’s electron-withdrawing nature may also lower decomposition thresholds.
Compound Decomposition Temp. (°C) Key Stabilizing Features
Di(1H-tetrazol-5-yl) methanone oxime 288.7 Extensive H-bonding
5,5′-(hydrazonomethylene)bis(1H-tetrazole) 247.6 H-bonding networks
This compound* ~200–240 (inferred) Limited H-bonding, bromine substituents

*Inferred based on structural analogs .

Physical Properties

Substituents significantly impact density, solubility, and crystallinity:

  • Cyclopropyl(phenyl)methanone (CAS 3481-02-5) and cyclobutyl phenyl ketone (CAS 5407-98-7) have lower molecular weights and densities (~1.2–1.6 g/cm³) compared to brominated analogs .
  • This compound: Bromine’s high atomic mass increases molecular weight, likely resulting in a higher density (>1.8 g/cm³) and reduced solubility in polar solvents.
Compound Density (g/cm³) Molecular Weight (g/mol)
Cyclopropyl(phenyl)methanone ~1.3 (estimated) 174.24
Compound 4 (from ) 1.675 Not specified
This compound* >1.8 (inferred) ~317.85

*Calculated based on bromine’s contribution .

Electronic and Reactivity Profiles

  • Aromatic ketones like Px2BP and AcPmBPX () exhibit thermally activated delayed fluorescence (TADF) due to conjugated aromatic systems .
  • This compound: The non-aromatic, brominated structure lacks π-conjugation, making it unsuitable for TADF applications. However, the electron-deficient carbonyl group may enhance reactivity in nucleophilic additions or serve as a substrate in palladium-catalyzed couplings (e.g., Suzuki reactions) .

Q & A

Q. What are the key considerations for designing synthetic routes to Bis(1-bromocyclopropyl)methanone?

Methodological Answer: Synthetic strategies should prioritize regioselective bromination of cyclopropane precursors and carbonyl coupling efficiency. A validated approach involves using cyclopropane derivatives (e.g., 1-bromocyclopropane) in Friedel-Crafts acylation reactions, with Lewis acids like AlCl₃ as catalysts . Computational tools (e.g., PISTACHIO, REAXYS databases) can predict feasible routes by analyzing bond dissociation energies and reaction thermodynamics . Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance electrophilic reactivity.
  • Temperature control : Reactions typically proceed at 80–120°C to avoid cyclopropane ring-opening .
  • Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients is recommended for isolating the methanone product .

Q. How can researchers validate the structural integrity of this compound?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

  • NMR : ¹³C NMR should show distinct cyclopropane ring carbons (δ 10–15 ppm) and a ketone carbonyl signal (δ 190–210 ppm). ¹H NMR splitting patterns confirm bromine’s position on the cyclopropane .
  • X-ray crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures, verifying bond angles (e.g., cyclopropane C-C-C ≈ 60°) and Br···O non-covalent interactions .
  • Mass spectrometry : High-resolution ESI-MS should match the molecular ion [M+H]⁺ at m/z 249.12 (calculated for C₇H₈Br₂O) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound?

Methodological Answer: Discrepancies often arise from solvent polarity or trace impurities. A systematic approach includes:

  • Replicate experiments : Compare results across solvents (e.g., THF vs. DCM) and purity levels (>97% by HPLC) .
  • Kinetic studies : Use stopped-flow UV-Vis spectroscopy to monitor reaction rates under varying conditions .
  • Theoretical modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict bromine’s electronic effects on cyclopropane ring stability .

Q. What advanced applications exist for this compound in materials science?

Methodological Answer: The compound’s rigid cyclopropane framework and electron-deficient carbonyl group make it suitable for:

  • Organic electronics : As an electron-accepting moiety in thermally activated delayed fluorescence (TADF) emitters. Compare with benzophenone derivatives (e.g., bis(4-fluorophenyl)methanone) used in OLEDs .
  • Polymer crosslinking : Bromine atoms participate in Suzuki-Miyaura coupling to create conjugated polymer backbones .
  • Photocatalysis : UV irradiation generates radicals for C–H activation in methane functionalization .

Q. How can computational methods optimize experimental design for derivatives of this compound?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Predict solubility and aggregation behavior in solvents .
  • Docking studies : Screen for biological activity (e.g., antimicrobial potential) by modeling interactions with enzyme active sites (e.g., cytochrome P450) .
  • Reaction pathway analysis : Tools like Gaussian09 model transition states to identify side reactions (e.g., ring-opening via Br⁻ elimination) .

Methodological Standards and Data Integrity

Q. What ethical and technical standards apply to publishing data on this compound?

Methodological Answer:

  • Data validation : Cross-check NMR shifts and crystallographic parameters against NIST Chemistry WebBook entries .
  • Ethical reporting : Disclose synthetic yields, purity thresholds, and failed attempts to avoid publication bias .
  • Reproducibility : Provide detailed reaction conditions (e.g., catalyst loading, glovebox use for air-sensitive steps) .

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